![molecular formula C7H5NO2 B1601228 2,5-Pyridinedicarboxaldehyde CAS No. 6221-01-8](/img/structure/B1601228.png)
2,5-Pyridinedicarboxaldehyde
Overview
Description
2,5-Pyridinedicarboxaldehyde (2,5-PDC) is an important organic compound that has many uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is used as a precursor in the synthesis of many pharmaceuticals, dyes, and other compounds. 2,5-PDC is a versatile compound that can be used in a variety of applications, such as in the synthesis of new compounds, as a chromogenic reagent, and as a biochemical probe.
Scientific Research Applications
1. Bioassay Detection
2,6-Pyridinedicarboxylic acid (PDC), a derivative of 2,5-Pyridinedicarboxaldehyde, has been used in enzyme-amplified lanthanide luminescence (EALL) for bioassay detection. It forms luminescent complexes with lanthanides for the sensitive detection of esterases and xanthine oxidase, offering advantages in assays conducted within physiological pH ranges (Steinkamp & Karst, 2004).
2. Supramolecular Chemistry
2,5-Pyridinedicarboxylic acid reacts with diorganotin(IV) oxides to study molecular and supramolecular structures. This has led to insights into how coordinating solvent molecules can alter the supramolecular structure, forming systems with varied hydrogen-bonded and polymeric structures (García-Zarracino & Höpfl, 2005).
3. Material Science
Reactions of 2,6-pyridinedicarboxaldehyde have been explored for synthesizing fluorous pyridines with high fluorous phase affinities. These compounds have applications in material science, exhibiting properties like low melting points and partition coefficients favorable for various applications (Rocaboy, Hampel, & Gladysz, 2002).
4. Anticancer Research
A bismuth(III) complex derived from 2,6-pyridinedicarboxaldehyde has shown potent anticancer activity against human lung cancer cells. This research suggests the potential of coordinating free ligands with Bi(III) in developing new anticancer drugs (Ouyang et al., 2017).
5. Catalysis and Green Chemistry
2,6-Pyridinedicarboxylic acid has been utilized as an organocatalyst for the synthesis of 1,5-benzodiazepines. This application demonstrates its effectiveness in promoting regioselective C–C bond formation in eco-friendly processes (Lal et al., 2013).
properties
IUPAC Name |
pyridine-2,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYIGSUECJNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479434 | |
Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,5-dicarbaldehyde | |
CAS RN |
6221-01-8 | |
Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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